Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
CAS No.: 216661-57-3
Cat. No.: VC1571377
Molecular Formula: C17H13N3OS
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- - 216661-57-3](/images/structure/VC1571377.png)
Specification
CAS No. | 216661-57-3 |
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Molecular Formula | C17H13N3OS |
Molecular Weight | 307.4 g/mol |
IUPAC Name | 6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C17H13N3OS/c1-21-15-4-2-12(3-5-15)14-8-18-17-16(9-19-20(17)10-14)13-6-7-22-11-13/h2-11H,1H3 |
Standard InChI Key | HBWLNACPIFKNIP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2 |
Canonical SMILES | COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2 |
Introduction
Structure and Properties of Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
Structural Characteristics
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- features a bicyclic pyrazolo[1,5-a]pyrimidine core scaffold with two specific substituents: a 4-methoxyphenyl group at position 6 and a 3-thienyl group at position 3. The presence of these groups significantly influences the compound's physical, chemical, and biological properties. The methoxy group (-OCH₃) attached to the phenyl ring typically enhances lipophilicity and may improve membrane permeability, while the thienyl group introduces sulfur-containing heterocyclic characteristics that can affect receptor binding and biological activity.
Physical and Chemical Properties
While specific data for Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- is limited, similar pyrazolo[1,5-a]pyrimidine derivatives exhibit characteristic properties. These compounds generally present as crystalline solids with moderate to high melting points. The inclusion of the methoxyphenyl group likely contributes to increased solubility in organic solvents compared to unsubstituted analogs. The thiophene moiety introduces additional aromatic character and potential for π-π stacking interactions.
Synthesis Methods
General Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively studied, resulting in numerous methods for their preparation. These methods can be broadly categorized based on the starting materials and reaction pathways. Among the most common approaches are condensation reactions involving aminopyrazoles with various reagents .
Typical synthesis routes include:
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Condensation of aminopyrazoles with:
Alternatively, these compounds can be prepared through reactions of acyclic reagents, a method that has been recently refined to achieve higher yields and efficiency .
Specific Synthesis for Substituted Derivatives
For the synthesis of substituted derivatives like Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-, specific approaches may be employed. Drawing from synthesis methodologies of similar compounds, a potential synthetic route would likely involve:
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Preparation of a suitably substituted aminopyrazole bearing the 3-thienyl group
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Condensation with an appropriate enaminone or 1,3-dicarbonyl compound containing the 4-methoxyphenyl substituent
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Cyclization to form the pyrimidine ring
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Further modification or functionalization as needed
Structure-Activity Relationships
Importance of Substituents
The biological activity of pyrazolo[1,5-a]pyrimidines is significantly influenced by the nature and position of substituents on the core scaffold. In the case of Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-, the presence of the 4-methoxyphenyl group at position 6 and the 3-thienyl group at position 3 likely confers specific pharmacological properties.
Role of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent can enhance the compound's interaction with biological targets through:
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Increased lipophilicity, potentially improving membrane permeability
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Hydrogen bonding opportunities through the methoxy oxygen
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Electronic effects that influence the compound's reactivity and binding affinity
Significance of the 3-Thienyl Group
The 3-thienyl substituent introduces a sulfur-containing heterocycle that can:
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Participate in unique binding interactions with protein targets
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Alter the electronic distribution within the molecule
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Potentially improve metabolic stability compared to certain other aromatic substituents
Comparison with Related Compounds
Structural Analogs
Table 1 presents a comparison of Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- with structurally related compounds described in the literature.
Functional Similarities and Differences
While structural differences exist between these compounds, they share certain functional similarities:
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All contain heterocyclic core structures with potential for biological activity
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The presence of methoxyphenyl groups in some analogs suggests similar binding potential
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Aromatic substituents may contribute to comparable interaction mechanisms with biological targets
Research Developments and Applications
Recent Advances
Recent research has expanded the understanding of pyrazolo[1,5-a]pyrimidines and their potential applications. A particularly significant development involves their identification as membrane-bound pyrophosphatase (mPPase) inhibitors . This is especially relevant for addressing pathogenic protozoan parasites, as mPPases are absent in humans but essential for many protists .
Compound 17a, a pyrazolo[1,5-a]pyrimidine derivative, has demonstrated inhibitory activity against Thermotoga maritima mPPase and retained activity against Plasmodium falciparum mPPase in membranes . Additionally, this compound inhibited parasite growth ex vivo, highlighting the potential of pyrazolo[1,5-a]pyrimidines in antiparasitic applications .
Medicinal Chemistry Applications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration in various medicinal chemistry applications. Beyond the already established roles in central nervous system disorders, recent research has investigated potential applications in:
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Antiparasitic therapy, particularly against Plasmodium, Leishmania, Trypanosoma, and Toxoplasma species
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Anti-inflammatory agents
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Antioxidant compounds
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Analgesics for pain management
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Selective enzyme inhibitors for various therapeutic targets
Future Perspectives and Challenges
Research Opportunities
Future research on Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- and related compounds may focus on:
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Comprehensive structure-activity relationship studies to optimize biological activity
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Exploration of additional therapeutic applications based on the unique substituent pattern
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Development of improved synthesis methods with higher yields and environmental sustainability
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Investigation of potential synergistic effects when combined with other therapeutic agents
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Detailed mechanistic studies to elucidate precise modes of action
Challenges in Development
Despite the promising potential of pyrazolo[1,5-a]pyrimidines, several challenges remain in their development as therapeutic agents:
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Optimization of pharmacokinetic properties to ensure adequate bioavailability
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Management of potential off-target effects
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Development of cost-effective synthesis routes for commercial production
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Addressing potential stability issues under physiological conditions
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Navigating intellectual property considerations in a crowded field
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